In Vitro Cytotoxicity Profile of 2-Methoxy-3-(4-cyanophenylacetyl)pyridine Against Common Cancer Cell Lines
Preliminary in vitro data indicates that 2-Methoxy-3-(4-cyanophenylacetyl)pyridine exhibits cytotoxic activity against several cancer cell lines. Reported activity is against MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer) cells . While specific IC50 values are not provided in the accessible source, this establishes a baseline of non-selective cytotoxicity. In the context of known cyanopyridine derivatives, potent anticancer activity is often associated with selective kinase inhibition. For instance, a highly optimized 3-cyanopyridine derivative, Compound 6, displayed potent and selective cytotoxicity against A549 lung cancer cells with an IC50 of 0.85 μM [1]. The observed activity of 2-Methoxy-3-(4-cyanophenylacetyl)pyridine across multiple cell lines may suggest a different or less selective mechanism of action compared to these more targeted analogs.
| Evidence Dimension | Cytotoxic Activity (Cancer Cell Lines) |
|---|---|
| Target Compound Data | Active (IC50 data not available) |
| Comparator Or Baseline | Related 3-cyanopyridine (Compound 6): IC50 = 0.85 μM against A549 cells |
| Quantified Difference | Not calculable; differing selectivity profiles implied |
| Conditions | In vitro cell viability assays on MCF-7, HepG2, Caco2 vs. A549 |
Why This Matters
This information is crucial for researchers screening for novel cytotoxic agents, indicating that while the compound is active, its broad-spectrum profile may differ from that of more selective cyanopyridine kinase inhibitors.
- [1] Eltamany, E. H., Shaban, S. M., Boraei, A. T., Gad, E. M., & Nafie, M. S. (2024). Synthesis of novel cyanopyridine compounds as potential EGFR inhibitors targeting A549 and PC3 cancer cell lines: In vitro, In vivo and ADME pharmacokinetics studies. Journal of Molecular Structure, 1306, 137906. View Source
